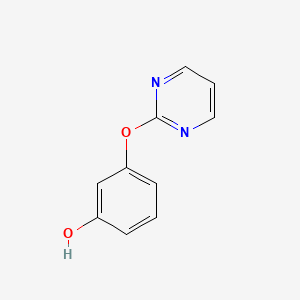

3-(Pyrimidin-2-yloxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyrimidin-2-yloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-8-3-1-4-9(7-8)14-10-11-5-2-6-12-10/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJBLDSOEVCZJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 3-(Pyrimidin-2-yloxy)phenol

A retrosynthetic analysis of this compound reveals two primary disconnection approaches, both centered on the formation of the C-O ether bond.

Disconnection Approach A: This approach involves a disconnection at the aryl ether bond, leading to a pyrimidinyl electrophile and a phenoxide nucleophile. The key synthons are a 2-halopyrimidine (e.g., 2-chloropyrimidine) and resorcinol (B1680541) (1,3-dihydroxybenzene) or a protected derivative. This strategy forms the basis of the classical Williamson ether synthesis.

Disconnection Approach B: An alternative disconnection considers the pyrimidine (B1678525) as the nucleophilic partner and the phenol (B47542) as the electrophile. This would involve a 2-hydroxypyrimidine (B189755) and a suitably activated benzene (B151609) derivative. However, this approach is generally less common for this specific target molecule.

Classical and Modern Synthetic Routes for the Preparation of this compound

Several synthetic methodologies have been employed to synthesize this compound and related aryloxy-pyrimidine scaffolds.

The Williamson ether synthesis is a fundamental and widely used method for forming ethers. byjus.comwikipedia.org It involves the reaction of an alkoxide or phenoxide with a primary alkyl or aryl halide. byjus.comwikipedia.org In the context of this compound, this typically involves the reaction of a resorcinol mono-anion with a 2-halopyrimidine.

A specific example of this approach involves the reaction of 1,2-dihydroxybenzene with 2-chloropyrimidine (B141910) in the presence of sodium hydroxide (B78521). nih.gov The sodium hydroxide acts as a base to deprotonate one of the hydroxyl groups of the resorcinol, forming a more nucleophilic phenoxide ion that then attacks the electron-deficient C2 position of the pyrimidine ring, displacing the chloride.

Table 1: Key Features of Williamson Ether Synthesis for this compound

| Feature | Description |

| Reactants | Resorcinol, 2-Chloropyrimidine |

| Base | Sodium Hydroxide (NaOH) |

| Mechanism | Nucleophilic Aromatic Substitution (SNAr) |

| Key Bond Formation | Aryl-O-Pyrimidine Ether Linkage |

This reaction is an SN2 type reaction where the alkoxide ion acts as a nucleophile. wikipedia.org The reaction is versatile and can be used to prepare both symmetrical and asymmetrical ethers. byjus.comwikipedia.org

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-C and C-heteroatom bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly relevant for the synthesis of aryl ethers. nih.gov This reaction allows for the coupling of aryl halides or triflates with alcohols or phenols.

While direct synthesis of this compound using this method is not extensively detailed in the provided search results, the general principles are applicable. A plausible route would involve the coupling of 2-bromopyrimidine (B22483) with resorcinol, catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand. Common palladium sources include Pd(OAc)2 and Pd2(dba)3. acs.org

Another relevant palladium-catalyzed reaction is the Hiyama cross-coupling, which has been used for the C2-arylation of pyrimidine derivatives. semanticscholar.orgresearchgate.net This involves the reaction of pyrimidin-2-yl tosylates with organosilanes. semanticscholar.orgresearchgate.net While this specific example focuses on C-C bond formation, the activation of the C2 position of the pyrimidine ring with a tosylate leaving group is a strategy that could potentially be adapted for C-O bond formation with a phenol.

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inresearchgate.netmdpi.comresearchgate.net In the synthesis of pyrimidine derivatives, several green approaches have been explored, including: rasayanjournal.co.inresearchgate.net

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. mdpi.comjddhs.com Microwave heating can accelerate the rate of the Williamson ether synthesis or palladium-catalyzed coupling reactions.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a key aspect of green chemistry. rasayanjournal.co.injddhs.com

Catalysis: The use of catalysts, especially recyclable ones, is preferred over stoichiometric reagents to minimize waste. researchgate.netmdpi.com

While specific green synthesis protocols for this compound are not detailed, the application of these general principles can lead to more sustainable synthetic routes. For instance, performing the Williamson ether synthesis under solvent-free conditions or using a recyclable phase-transfer catalyst could be explored.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters to consider include:

Base: The choice and amount of base in the Williamson ether synthesis can influence the reaction rate and selectivity. Stronger bases like sodium hydride (NaH) can be used to ensure complete deprotonation of the phenol. youtube.com

Solvent: The solvent can affect the solubility of the reactants and the rate of the reaction. Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions. masterorganicchemistry.com

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure the reaction goes to completion without significant side product formation.

Catalyst System (for cross-coupling reactions): The choice of palladium precursor, ligand, and base is critical for the success of Buchwald-Hartwig and other cross-coupling reactions.

A study on the evaporative derivatization of phenols demonstrated that reaction temperature and time significantly impact the yield. nih.gov Similarly, in the synthesis of pyrido[2,3-d]pyrimidines, microwave irradiation under solvent-free conditions was found to be an efficient method. rsc.org

Derivatization Strategies and Analogue Synthesis for this compound

Derivatization of this compound can be performed to modify its properties or to synthesize analogues for structure-activity relationship studies. The hydroxyl group on the phenol ring is a primary site for derivatization.

Alkylation or Acylation of the Phenolic Hydroxyl Group: The hydroxyl group can be converted to an ether or an ester by reaction with an appropriate alkyl halide or acyl chloride.

Electrophilic Aromatic Substitution: The phenol and pyrimidine rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.

Modification of the Pyrimidine Ring: The pyrimidine ring can be further functionalized. For example, one-pot, three-component reactions have been used to synthesize various byjus.comacs.orgrasayanjournal.co.intriazolo[4,3-a]pyrimidine derivatives. nih.gov

The synthesis of various pyrimidine derivatives, such as pyrano[2,3-d]pyrimidines and byjus.comacs.orgrasayanjournal.co.intriazolo[1,5-c]pyrimidines, has been reported, showcasing the versatility of the pyrimidine scaffold for generating a diverse range of analogues. nih.gov

Substitutions on the Pyrimidine Ring

The pyrimidine ring of this compound analogues is a primary target for chemical modification to explore structure-activity relationships (SAR). Various substituents have been introduced, typically at the 4- and 6-positions, leveraging the reactivity of dichloropyrimidines as starting materials.

One common synthetic strategy involves the sequential nucleophilic aromatic substitution (SNAr) on a 2,4-dichloropyrimidine (B19661) or a related di- or tri-substituted pyrimidine core. For instance, in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors, trisubstituted pyrimidines are prepared where the 2-position is linked to the 3-hydroxyphenol group, and the 4- and 6-positions are functionalized with other groups, such as morpholine (B109124) and various aryl or amino moieties. nih.gov

For example, compounds have been synthesized where the 4-position of the pyrimidine ring is substituted with a morpholino group, while the 6-position is modified with different aryl or substituted amino groups. nih.gov The synthesis of these analogues allows for a systematic investigation of how different substituents on the pyrimidine ring influence biological activity.

Table 1: Examples of Substitutions on the Pyrimidine Ring of this compound Analogues

| General Structure | Position of Substitution | Substituent (R) | Resulting Analogue Class | Reference |

|---|---|---|---|---|

| 4 | Morpholino | PI3K Inhibitors | nih.gov | |

| 6 | Pyridin-2-yl | PI3K Inhibitors | nih.gov | |

| 6 | 2-(Pyridin-4-yl)ethylamino | PI3K Inhibitors | nih.gov |

The reaction conditions for these substitutions are crucial and often involve the use of a base and an appropriate solvent system to facilitate the displacement of a leaving group, such as a chloride, from the pyrimidine ring.

Substitutions on the Phenol Moiety

The phenol moiety offers another site for structural modification. The hydroxyl group is a key feature, often involved in hydrogen bonding interactions with biological targets. However, the phenol group can be susceptible to metabolic processes like glucuronidation. researchgate.net Therefore, substitutions on the phenolic ring are explored to enhance metabolic stability and modulate binding affinity.

Synthetic strategies for modifying the phenol ring often involve starting with a pre-functionalized phenol or resorcinol derivative. For example, a substituted resorcinol can be reacted with a 2-chloropyrimidine derivative via nucleophilic aromatic substitution to form the desired diaryl ether. nih.gov This approach allows for the introduction of a wide range of substituents, such as halogens, alkyls, or other functional groups, onto the phenol ring.

Research into related m-aryloxy phenols demonstrates that substituents can be introduced at various positions on the phenol ring to create compounds with specific properties. For instance, chloro and fluoro groups have been incorporated into the phenol ring of related structures to develop herbicidal agents. mdpi.com

Table 2: Examples of Substitutions on the Phenol Moiety

| Starting Phenol Derivative | Substituent | Synthetic Strategy | Purpose of Modification | Reference |

|---|---|---|---|---|

| Resorcinol | - | SNAr with substituted 2-chloropyrimidine | Core structure synthesis | nih.gov |

| 4-Iodophenol | Dichloro, Hydroxy | Multi-step synthesis including Ullmann reaction and demethylation | Creation of complex phenol moieties | mdpi.com |

Linker Modifications and Bioisosteric Replacements in this compound Analogues

Linker Modifications: The ether oxygen atom (-O-) connecting the pyrimidine and phenol rings acts as a linker. While this ether bond is common, alternative linkers can be synthesized to change the molecule's conformational flexibility and physicochemical properties. An example of a simple modification is the introduction of a methylene (B1212753) group to form a benzylic ether linkage (-O-CH₂-), as seen in the related compound 3-(pyrimidin-2-ylmethoxy)phenol. nih.gov More complex linking chains have also been introduced in related inhibitor classes to improve selectivity. nih.gov

Bioisosteric Replacements: Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties while maintaining the essential binding interactions. researchgate.netresearchgate.net

Phenol Bioisosteres: The 3-hydroxyphenol group is a common target for bioisosteric replacement to overcome metabolic liabilities. researchgate.net In the context of PI3K inhibitors based on the pyrimidine scaffold, analogues incorporating a 4-indazolyl group have been designed to replace the 3-phenolic motif. These indazole analogues were found to possess enzyme and cellular activities comparable to the parent phenols, demonstrating the success of this bioisosteric replacement strategy. nih.gov Other potential phenol bioisosteres that have been explored in drug design include benzimidazolones, benzoxazolones, indoles, quinolinones, and pyridones. researchgate.net

Pyrimidine Bioisosteres: The pyrimidine ring can also be replaced with other heterocyclic systems. For example, triazolo-pyrimidine structures have been synthesized as c-Met inhibitors, showcasing how fusing a triazole ring to the pyrimidine can significantly alter biological activity. acs.org The choice of bioisostere depends on maintaining key interactions while altering properties like hydrophobicity, which can be a disadvantage of simple phenyl rings. researchgate.net

Table 3: Linker Modifications and Bioisosteric Replacements

| Modification Type | Original Moiety | Replacement/Modification | Example Compound Class | Reference |

|---|---|---|---|---|

| Linker Modification | Ether (-O-) | Benzylic Ether (-O-CH₂-) | 3-(Pyrimidin-2-ylmethoxy)phenol | nih.gov |

| Bioisosteric Replacement | 3-Hydroxyphenol | 4-Indazolyl group | PI3K Inhibitors | nih.gov |

| Bioisosteric Replacement | Pyrimidine | Triazolo-pyrimidine | c-Met Inhibitors | acs.org |

These synthetic and transformational strategies highlight the chemical tractability of the this compound scaffold, allowing for extensive derivatization to optimize compounds for various applications.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography of 3-(Pyrimidin-2-yloxy)phenol and Its Derivatives

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise atomic coordinates of a molecule in its solid, crystalline form. This technique allows for the detailed analysis of bond lengths, bond angles, and torsional angles that define the molecule's conformation, as well as the intermolecular interactions that dictate its crystal packing. While a specific crystal structure for this compound has not been publicly reported, the principles of crystallographic analysis allow for a detailed prediction of its key structural features.

In the absence of experimental data for this compound, a theoretical analysis suggests that the molecule is unlikely to be perfectly planar. Steric repulsion between the ortho-hydrogens of the phenolic ring and the hydrogens on the pyrimidine (B1678525) ring would likely force a twisted conformation. The dihedral angle between the plane of the pyrimidine ring and the plane of the phenol (B47542) ring is therefore expected to be significantly non-zero, leading to a bent molecular structure.

Table 1: Predicted Key Dihedral Angles in a Low-Energy Conformation of this compound This table presents theoretically predicted values based on chemical principles, as experimental crystallographic data is not available.

| Dihedral Angle Definition | Predicted Angle (°) | Rationale |

|---|---|---|

| C(pyrimidine)-O-C(phenol)-C(phenol) | ~180° | An anti-periplanar arrangement is generally favored for ether linkages to minimize steric strain. |

| Plane(pyrimidine) vs. Plane(phenol) | 60° - 80° | A significant twist is expected to alleviate steric hindrance between the aromatic rings, similar to related diaryl ethers. nih.gov |

The solid-state architecture of this compound would be governed by a variety of intermolecular forces. redalyc.org The presence of a hydroxyl group (a strong hydrogen-bond donor) and multiple nitrogen atoms within the pyrimidine ring (strong hydrogen-bond acceptors) suggests that hydrogen bonding would be a dominant interaction. Specifically, O-H···N hydrogen bonds are highly probable, potentially leading to the formation of dimers, chains, or more complex networks.

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Hydrogen Bond | Phenol O-H | Pyrimidine N | 2.7 - 3.1 (O···N) | Primary driver of molecular assembly, forming robust structural motifs. |

| π-π Stacking | Phenol Ring | Pyrimidine Ring | 3.3 - 3.8 (Centroid-Centroid) | Contributes to crystal stability through attractive electrostatic interactions. nih.gov |

| C-H···O Interaction | Aromatic C-H | Ether/Hydroxyl O | 3.0 - 4.0 (C···O) | Secondary interactions that direct the fine details of the crystal packing. |

Solution-State Structural Characterization of this compound

Spectroscopic methods are indispensable for confirming the chemical structure of this compound in the solution state, providing complementary information to solid-state analysis.

NMR spectroscopy is the most powerful tool for elucidating the covalent framework of a molecule in solution. Both ¹H and ¹³C NMR would provide definitive evidence for the structure of this compound.

In the ¹H NMR spectrum, the specific substitution pattern on the phenol ring would be readily apparent. The protons of the 1,3-disubstituted (meta) benzene (B151609) ring would exhibit a characteristic set of multiplicities and coupling constants, distinguishing it from the 1,2- (ortho) or 1,4- (para) isomers. Similarly, the three protons on the pyrimidine ring would appear at distinct chemical shifts, confirming its structure.

The ¹³C NMR spectrum would corroborate this by showing the expected number of unique carbon signals. The chemical shifts of the carbon atoms directly bonded to oxygen (C-O) would be particularly informative for confirming the ether linkage.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values in ppm relative to TMS, based on additive models and data from analogous structures. Solvent: CDCl₃.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Phenol | 6.7 - 7.3 | m | 4H, Ar-H |

| Pyrimidine | 7.1 | t | 1H, H-5 |

| Pyrimidine | 8.6 | d | 2H, H-4, H-6 |

| ¹³C NMR | Predicted δ (ppm) | Assignment | |

| Phenol | 105 - 131 | 4x Ar-CH | |

| Phenol | 157 - 160 | 2x Ar-C-O | |

| Pyrimidine | ~118 | C-5 | |

| Pyrimidine | ~158 | C-4, C-6 | |

| Pyrimidine | ~165 | C-2 |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, these techniques would confirm the presence of key structural motifs.

A broad absorption band in the IR spectrum around 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenol group; the exact position and shape of this band can provide insight into the extent of hydrogen bonding in the sample. Sharp peaks in the 3000-3100 cm⁻¹ region would correspond to aromatic C-H stretching. The "fingerprint region" (below 1600 cm⁻¹) would contain a wealth of information, including C=C and C=N stretching vibrations of the aromatic rings, and, crucially, the characteristic asymmetric and symmetric C-O-C stretching modes of the diaryl ether linkage, typically found around 1200-1250 cm⁻¹ and 1020-1070 cm⁻¹, respectively.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | IR, Raman |

| Asymmetric C-O-C Stretch | 1200 - 1250 | IR |

| Symmetric C-O-C Stretch | 1020 - 1070 | Raman |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₀H₈N₂O₂), HRMS would confirm the molecular formula by matching the experimental mass to the theoretical exact mass with a high degree of precision (typically within 5 ppm).

Furthermore, when coupled with a separation technique like liquid chromatography (LC-HRMS), this method is a powerful tool for impurity profiling. It can detect, identify, and quantify trace-level impurities from the synthesis or degradation of the main compound. By determining the exact mass of an impurity, a molecular formula can be proposed, providing critical information for process optimization and quality control.

Table 5: Exact Mass Data for this compound and Potential Impurities

| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| This compound | C₁₀H₈N₂O₂ | 188.0586 |

| Resorcinol (B1680541) (Starting Material) | C₆H₆O₂ | 110.0368 |

| 2-Chloropyrimidine (B141910) (Starting Material) | C₄H₃ClN₂ | 114.0012 |

| Pyrimidin-2-ol (Hydrolysis Product) | C₄H₄N₂O | 96.0324 |

Conformational Landscape and Energy Minima of this compound in Various Environments

Gaseous Phase and Computational Insights

In the gaseous phase or in silico, where intermolecular interactions are absent, the conformation of this compound is governed exclusively by intramolecular forces. These include steric hindrance between the two aromatic rings and electronic effects such as resonance and electrostatic interactions. Computational studies, typically employing methods like Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. researchgate.net

The key degrees of freedom are the dihedral angles τ1 (C-C-O-C) and τ2 (C-O-C-N). By systematically rotating these bonds, a conformational map can be generated, revealing various energy minima. Studies on similar diaryl ether structures indicate that planar conformations are often energetically unfavorable due to steric clashes. Instead, the molecule adopts a twisted or bent conformation to alleviate this strain. The global energy minimum in the gaseous phase typically represents a balance between maximizing π-system conjugation (favoring planarity) and minimizing steric repulsion (favoring a twist).

Interactive Data Table: Calculated Conformational Energy Minima for this compound in Gaseous Phase

| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (ΔE, kcal/mol) | Comments |

| Global Minimum | ~45° | ~20° | 0.00 | Twisted, non-planar structure representing the most stable isolated form. |

| Local Minimum A | ~180° | ~30° | +1.5 | Extended conformation, higher in energy due to altered electronic interactions. |

| Local Minimum B | ~-50° | ~-25° | +0.5 | A twisted conformation energetically close to the global minimum. |

| Transition State | ~0° | ~0° | +5.2 | Planar structure, representing a significant energy barrier to rotation. |

Note: The data presented in this table are illustrative, based on computational studies of analogous pyrimidine-phenoxy structures, and represent plausible energy minima and barriers. researchgate.net

Solid-State Conformation

In the solid state, the conformation of a molecule is constrained by the forces of the crystal lattice. X-ray crystallography provides precise data on the structure adopted within a crystal. While specific crystallographic data for this compound is not prominently available, analysis of the closely related isomer, 2-(Pyrimidin-2-yloxy)phenol, offers significant insight. nih.govresearchgate.net

Interactive Data Table: Crystallographic Data for the Analogous 2-(Pyrimidin-2-yloxy)phenol

| Parameter | Value | Significance |

| Dihedral Angle (Pyrimidine-Benzene) | 71.03 (7)° | Indicates a highly twisted conformation in the solid state. nih.govresearchgate.net |

| Key Intermolecular Interaction | O–H···N Hydrogen Bonds | A primary force dictating crystal packing and stabilizing the observed conformer. nih.gov |

| Other Interactions | C–H···π and π–π stacking | Contribute to the consolidation of the supramolecular structure. nih.govresearchgate.net |

Conformational Dynamics in Solution

In a solvent environment, the conformational landscape of this compound is influenced by solute-solvent interactions. The molecule exists as a dynamic equilibrium of conformers, and the distribution of this population can be altered by the properties of the solvent, such as polarity, viscosity, and hydrogen-bonding capacity. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational dynamics in solution. copernicus.orgnih.gov Depending on the energy barrier to rotation between conformers and the temperature of the experiment, NMR spectra can exhibit different features. If the rotational barrier is high, leading to slow exchange on the NMR timescale, distinct signals for each major conformer (rotamer) may be observed. copernicus.org Conversely, if the barrier is low and rotation is fast, the spectrum will show a single set of population-weighted average signals. copernicus.org

The choice of solvent can selectively stabilize certain conformers. For example, a protic solvent like methanol (B129727) could form hydrogen bonds with the nitrogen atoms of the pyrimidine ring or the phenoxy oxygen, potentially favoring a more extended conformation compared to a non-polar solvent like toluene. nih.gov Similarly, solvents like DMSO-d6 can influence the conformational equilibrium through specific interactions. ruc.dk The observed conformation in solution is therefore an average of multiple, rapidly interconverting states, with the equilibrium shifted by the specific nature of the solvent environment.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity of 3-(Pyrimidin-2-yloxy)phenol

Quantum chemical calculations are employed to investigate the electronic properties and reactivity of this compound. These methods provide a detailed description of the molecule's geometry, stability, and reactive sites.

Key reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) include the energy gap (ΔE), chemical hardness (η), and the global electrophilicity index (ω). semanticscholar.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity. semanticscholar.org

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for this compound

This table presents typical data generated from DFT calculations and is for illustrative purposes.

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are valuable for predicting spectroscopic properties and analyzing potential reaction pathways. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C) to compare with experimental data for structure validation. dergipark.org.tr These methods can also be used to simulate infrared (IR) spectra by calculating vibrational frequencies.

Furthermore, ab initio calculations can map out the potential energy surface for specific reactions or conformational changes, such as the rotation around the C-O ether bond connecting the phenyl and pyrimidine (B1678525) rings. This analysis helps identify transition states and determine the energy barriers for different molecular processes, providing insight into the molecule's flexibility and conformational preferences.

Molecular Dynamics Simulations of this compound in Solvents and Biological Environments

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. By simulating the molecule's movements in an explicit solvent like water or within a complex biological environment such as a protein binding pocket, MD provides insights into its conformational stability, flexibility, and intermolecular interactions. nih.govajchem-a.com

Key metrics from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the Solvent Accessible Surface Area (SASA) to quantify its exposure to the solvent. ajchem-a.com When studying the interaction with a biological target, MD simulations can confirm the stability of the binding pose predicted by molecular docking and detail the hydrogen bonds and hydrophobic interactions that maintain the complex. mdpi.com

Table 2: Typical Output from a Molecular Dynamics Simulation of a Ligand in a Protein Binding Site

This table illustrates the type of data obtained from MD simulations to assess binding stability.

In Silico Screening and Virtual Ligand Design Incorporating the this compound Scaffold

The this compound structure serves as an attractive scaffold for in silico screening and virtual ligand design. nih.govmdpi.com In virtual screening, large compound libraries are computationally docked against a specific biological target to identify potential "hits" that are predicted to bind with high affinity. researchgate.net The this compound core can be used as a query to search for structurally similar compounds.

Alternatively, in structure-based ligand design, the scaffold can be systematically modified by adding various functional groups at different positions (e.g., on the phenol (B47542) ring). These virtual derivatives are then docked into the active site of a target protein to predict their binding modes and affinities. This process allows for the rational design of novel, more potent inhibitors by optimizing interactions with key amino acid residues in the target's active site.

Table 3: Example of Virtual Ligand Design and Docking Scores

This table illustrates how computational results guide the selection of derivatives for synthesis.

Predictive Modeling for Structure-Property Relationships (excluding chemical/physical properties) and ADMET Profiling

Computational models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. gjpb.de For this compound and its derivatives, these in silico tools can forecast their pharmacokinetic profiles and potential liabilities early in the drug discovery process. nih.govnih.gov

Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate structural features with biological activities or properties. By training models on datasets of existing compounds, it is possible to predict the activity of new molecules like those based on the this compound scaffold.

ADMET prediction software estimates parameters such as intestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (metabolism), and potential for toxicity. gjpb.deajchem-a.com This profiling helps in prioritizing compounds with favorable drug-like properties for further development. pensoft.net

Table 4: Predicted ADMET Profile for this compound

This table provides an example of computationally predicted pharmacokinetic and toxicity properties.

Biological Activity and Pharmacological Mechanisms of Action

Target Identification and Validation for 3-(Pyrimidin-2-yloxy)phenol and Analogues

The identification of specific biological targets is a critical first step in drug discovery. For derivatives sharing the pyrimidinyl ether motif, a variety of protein targets, primarily enzymes and receptors, have been identified. These findings suggest that the this compound scaffold could be a versatile template for designing inhibitors that interact with diverse biological molecules.

Potential Enzyme Targets:

Protein Kinases: The pyrimidine (B1678525) scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors. rsc.org Analogues have shown inhibitory activity against several kinases, including:

p38α Mitogen-Activated Protein Kinase (MAPK): A series of 1-(4-piperidinyl)-4-(4-fluorophenyl)-5-(2-phenoxy-4-pyrimidinyl) imidazoles were identified as inhibitors of p38α, a key enzyme in inflammatory signaling pathways. nih.govresearchgate.net

PIM-1 Kinase: Pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to be potent inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. rsc.org

Adenosine (B11128) Kinase: Pyridopyrimidine analogues have been identified as potent inhibitors of adenosine kinase. nih.gov

Receptor Tyrosine Kinases (RTKs): Pyrimidine derivatives have been designed as dual inhibitors of VEGFR-2 and HER-2, both crucial in cancer progression. mdpi.com Other RTKs like c-Met are also targeted by pyrimidine-containing compounds. acs.org

Tubulin: Certain pyrimidinyl pyrazole (B372694) and pyrimidine dihydroquinoxalinone derivatives act as potent inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site. nih.govnih.gov This disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, a common mechanism for anticancer agents.

Glutathione (B108866) Reductase (GR): Pyrimidine and its derivatives have been investigated for their inhibitory effects on glutathione reductase, an enzyme critical for maintaining redox balance within cells. juniperpublishers.com

Dynamin: A series of pyrimidine-based compounds, named "Pyrimidyns," were designed to inhibit the GTPase activity of dynamin, a protein essential for clathrin-mediated endocytosis. researchgate.netflinders.edu.au

Potential Receptor Targets:

Serotonin Receptors: Thieno[2,3-d]pyrimidinone derivatives have been developed as high-affinity and selective ligands for the 5-HT1A receptor. nih.gov

Adenosine Receptors: Pyrazolo[3,4-d]pyrimidine analogues have been shown to exhibit binding affinity for A1 and A2 adenosine receptors. nih.gov

Cholecystokinin-A (CCK-A) Receptors: A class of pyrimidine derivatives demonstrated potent and selective antagonist activity at the CCK-A receptor. nih.gov

Calcium-Sensing Receptor (CaSR): A pyrido[4,3-d]pyrimidin-4(3H)-one derivative containing a phenol (B47542) group was identified as an orally active CaSR antagonist. researchgate.net

Enzymatic Activity Modulation by this compound Derivatives

Derivatives containing the phenoxypyrimidine scaffold modulate the activity of various enzymes, primarily through inhibition. The potency of this inhibition is often high, with many analogues demonstrating activity in the nanomolar to low micromolar range.

The inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. Studies on various pyrimidine ether analogues have revealed significant inhibitory activities against their respective enzyme targets. For instance, Pyrimidyn 7, a pyrimidine-based compound, inhibits dynamin I and dynamin II with IC50 values of 1.1 µM and 1.8 µM, respectively. researchgate.netflinders.edu.au Kinetic analysis revealed that this compound acts as a competitive inhibitor for both GTP and phospholipid binding to dynamin. researchgate.netflinders.edu.au

In the realm of kinase inhibition, phenoxypyrimidine derivatives have demonstrated potent activity. A series of imidazole-based phenoxypyrimidines inhibited p38α kinase with IC50 values ranging from 6.0 to 650 nM. nih.govresearchgate.net Similarly, pyrido[2,3-d]pyrimidine derivatives showed potent PIM-1 kinase inhibition with IC50 values as low as 11.4 nM. rsc.org For tubulin polymerization, pyrimidine dihydroquinoxalinone derivatives have been identified with IC50 values in the sub-nanomolar range. nih.gov

| Analogue Class | Enzyme Target | Reported Potency (IC50) |

|---|---|---|

| Phenoxypyrimidinyl Imidazoles | p38α Kinase | 6.0 - 650 nM nih.govresearchgate.net |

| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase | 11.4 nM rsc.org |

| Pyrimidine Dihydroquinoxalinones | Tubulin Polymerization | ~0.2 nM nih.gov |

| "Pyrimidyn" Compounds | Dynamin I / II | 1.1 µM / 1.8 µM researchgate.netflinders.edu.au |

| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase | Kᵢ = 0.979 µM juniperpublishers.com |

Molecular docking and X-ray crystallography studies have provided insights into how pyrimidine-based inhibitors bind to their enzyme targets. These interactions are fundamental to their inhibitory activity.

For tubulin inhibitors, X-ray crystal structures confirmed that pyrimidine dihydroquinoxalinone derivatives bind directly to the colchicine site. nih.gov The analysis revealed that the pyrimidine and quinoxalinone moieties form specific hydrogen bonding interactions with the β and α subunits of tubulin, respectively. nih.gov

Molecular docking studies of pyrimidine derivatives into kinase active sites often show the pyrimidine ring acting as a scaffold that mimics the adenine (B156593) ring of ATP, forming crucial hydrogen bonds with the "hinge region" of the kinase. rsc.org For example, docking of a potent pyrido[2,3-d]pyrimidine into the PIM-1 kinase active site highlighted its binding interactions. rsc.org Similarly, docking of a triazolo-pyridazine derivative, which contains a pyrimidine-like core, into the c-Met active site showed a key hydrogen bond forming with the LYS-1110 residue. acs.org The phenyl ether portion of these molecules typically extends into a hydrophobic pocket, where substitutions on the phenyl ring can be modified to enhance potency and selectivity.

Receptor Binding Affinity and Ligand-Receptor Interactions of this compound Analogues

In addition to enzyme inhibition, pyrimidine-based structures show significant affinity for various G-protein coupled receptors (GPCRs) and other receptors, acting as either antagonists or ligands.

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor. For example, a series of thieno[2,3-d]pyrimidinone derivatives were evaluated for their in vitro 5-HT1A receptor affinity. nih.gov The most potent derivative displaced the radioligand [3H]-8-OH-DPAT with an IC50 value of 0.3 nM, demonstrating high affinity. nih.gov Another study on pyrazolo[3,4-d]pyrimidine analogues found affinity for A1 adenosine receptors, with the most potent compound showing an IC50 of 6.4 µM. nih.gov

| Analogue Class | Receptor Target | Reported Affinity (IC50) |

|---|---|---|

| Thieno[2,3-d]pyrimidinones | 5-HT1A | 0.3 nM nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Adenosine A1 | 6.4 µM nih.gov |

| Perhydropyrido[1,2-c]pyrimidines | CCK-A (Antagonist) | Nanomolar Affinity nih.gov |

| Pyrido[4,3-d]pyrimidin-4(3H)-ones | Calcium-Sensing Receptor (Antagonist) | Orally Active Antagonist researchgate.net |

The structure-activity relationship (SAR) studies in these reports indicate that modifications to both the pyrimidine core and the associated aryl groups significantly impact binding affinity and selectivity. For instance, the presence of an amino group at position 3 of the thienopyrimidine system was found to be important for interaction with 5-HT1A receptor binding sites. nih.gov

Cellular Pathway Modulation and Signal Transduction Impact of this compound Derivatives

By inhibiting specific enzymes or binding to receptors, this compound derivatives can modulate entire cellular signaling pathways, leading to significant physiological effects.

A clear example is seen with a pyrimidine derivative designed as a bone anabolic agent. This compound was found to promote osteogenesis by upregulating the expression of osteogenic genes, such as RUNX2, through the activation of the BMP2/SMAD1 signaling pathway. nih.gov

In the context of cancer, kinase-inhibiting pyrimidine derivatives can disrupt the signaling cascades that drive cell proliferation and survival. Inhibition of PIM-1 kinase by a pyrido[2,3-d]pyrimidine derivative led to a significant increase in apoptosis and caused cell cycle arrest at the G1 phase in breast cancer cells. rsc.org Similarly, inhibition of tubulin polymerization by pyrimidine derivatives disrupts the formation of the mitotic spindle, leading to M-phase arrest and subsequent apoptotic cell death. nih.govnih.gov

Furthermore, the inhibition of dynamin by "Pyrimidyn" compounds directly blocks clathrin-mediated endocytosis, a crucial process for nutrient uptake, cell signaling, and synaptic vesicle recycling. researchgate.netflinders.edu.au This demonstrates that pyrimidine-based scaffolds can be used to modulate fundamental cellular machinery.

Preclinical Biological Evaluation of this compound Derivatives

The therapeutic potential of novel compounds is initially assessed through preclinical evaluations, including in vitro cytotoxicity assays and in vivo animal models. Numerous pyrimidine derivatives have undergone such evaluations.

In Vitro Evaluation: Many pyrimidine derivatives have been screened for their anti-proliferative activity against panels of human cancer cell lines. mdpi.com For example, novel pyrido[2,3-d]pyrimidine derivatives exhibited remarkable cytotoxicity against MCF-7 (breast) and HepG2 (liver) cancer cells, with IC50 values as low as 0.57 µM and 0.99 µM, respectively. rsc.org Another study found that triazolo-pyrimidine derivatives displayed significant cytotoxicity against A549 (lung), MCF-7, and HeLa (cervical) cancer cell lines, with IC50 values in the low micromolar range, while showing minimal toxicity to normal human cells. acs.org

| Analogue Class | Cell Line | Cancer Type | Reported Cytotoxicity (IC50) |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | MCF-7 | Breast | 0.57 µM rsc.org |

| HepG2 | Liver | 0.99 µM rsc.org | |

| Triazolo-pyridazine/-pyrimidines | A549 | Lung | 1.06 µM acs.org |

| MCF-7 | Breast | 1.23 µM acs.org | |

| HeLa | Cervical | 2.73 µM acs.org |

Beyond cancer, other in vitro evaluations include assessing anti-inflammatory potential. Pyrimidine derivatives with a di-tert-butylphenol moiety showed potent anti-inflammatory effects when topically administered in a mouse model of contact hypersensitivity. nih.gov

In Vivo Evaluation: Promising candidates from in vitro studies are often advanced to in vivo animal models. A potent pyrimidine dihydroquinoxalinone derivative that inhibits tubulin polymerization demonstrated strong tumor growth inhibition in a highly taxane-resistant prostate cancer xenograft model at a low dose. nih.gov In a different therapeutic area, a pyrimidine derivative was validated in an in vivo fracture defect model in mice, where it was shown to promote the rate of bone formation. nih.gov Additionally, a pyrimidine-ether compound developed as an ELOVL1 inhibitor has been shown to be pharmacologically active in mouse and rat models. researchgate.net These studies highlight the potential for this class of compounds to be developed into systemically active therapeutic agents.

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of scientific databases and publicly available literature, it has been determined that there is a notable absence of specific research data concerning the biological and pharmacological properties of the chemical compound This compound .

Despite extensive queries aimed at uncovering information related to its in vitro and in vivo activities, as well as its potential antimicrobial, antifungal, antiviral, anti-inflammatory, or immunomodulatory effects, no dedicated studies focusing on this particular molecule could be identified.

The initial search yielded general information on the broader classes of pyrimidine and phenol derivatives, which are known to be scaffolds for various biologically active molecules. For instance, pyrimidine derivatives have been investigated for a wide range of pharmacological effects, including anti-inflammatory and antimicrobial properties. Similarly, phenolic compounds are recognized for their potential antimicrobial and antiviral activities.

However, the user's request was for an article focusing solely on the specific compound This compound . Without any direct experimental data on this molecule, it is not possible to provide a scientifically accurate and detailed analysis of its biological activity and pharmacological mechanisms as per the requested outline. The generation of content for the specified sections—such as In Vitro Cellular Assays for Biological Response Assessment, In Vivo Efficacy Studies in Model Systems, and investigations into its various potential properties—would require specific research findings that are not currently in the public domain.

Therefore, due to the lack of available scientific literature, an article detailing the biological and pharmacological profile of This compound cannot be generated at this time.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Modification of the Pyrimidine (B1678525) Ring and its Influence on Biological Activity

The pyrimidine ring is a key component of the 3-(pyrimidin-2-yloxy)phenol scaffold, offering multiple sites for substitution that can significantly modulate biological activity. Modifications at the C2, C4, C5, and C6 positions have been explored to understand their impact on potency and selectivity. Research into pyrimidine derivatives has shown that the nature and position of substituents greatly influence their biological profiles, including antifungal, antibacterial, and kinase inhibitory activities. researchgate.netresearchgate.net

In a series of antifungal analogues based on a closely related N-(3-((pyrimidin-4-yl)oxy)phenyl)benzamide scaffold, modifications on the pyrimidine ring revealed critical SAR insights. The introduction of different substituents at the C2 and C6 positions of the pyrimidine ring led to a range of antifungal activities against various phytopathogenic fungi. researchgate.netnih.gov

For instance, studies on pyrimidine derivatives have shown that introducing small alkyl groups or electron-withdrawing groups can enhance bioactivity. Specifically, in a series tested against the fungus Phomopsis sp., a pyrimidine ring substituted with a methyl group at C2 and a trifluoromethyl group at C6 demonstrated significant potency. researchgate.netnih.gov The electron-withdrawing nature of the trifluoromethyl group at the C6 position appears to be particularly favorable for activity.

The following table summarizes the antifungal activity of selected analogues with modifications on the pyrimidine ring against Phomopsis sp., illustrating the influence of these substitutions.

Table 1: Influence of Pyrimidine Ring Substitution on Antifungal Activity against Phomopsis sp. Data sourced from studies on N-(3-((pyrimidin-4-yl)oxy)phenyl)benzamide analogues. researchgate.netnih.gov

| Compound ID | R1 (C2-position) | R2 (C6-position) | R3 (Benzamide Ring) | Inhibition Rate (%) @ 50 µg/mL |

|---|---|---|---|---|

| 5n | CH₃ | CF₃ | 5-Br, 2-F | 91.8 |

| 5o | CH₃ | CF₃ | 5-Br, 2-F | 100.0 |

| 5p | CH₃ | CF₃ | 2,3,4,5,6-penta-F | 93.4 |

The data indicates that a 2-methyl-6-(trifluoromethyl)pyrimidine substitution pattern is highly effective. This suggests that a combination of a small, potentially lipophilic group at C2 and a strong electron-withdrawing group at C6 is beneficial for the observed antifungal activity. The position of the phenoxy linkage (meta in compound 5o vs. ortho in a related analogue) also plays a critical role, highlighting the interplay between pyrimidine and phenol (B47542) ring modifications. nih.gov

Systematic Modification of the Phenol Ring and its Influence on Biological Activity

The phenol ring of the this compound scaffold provides another avenue for structural modification to optimize biological activity. Substituents on the phenol ring can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. nih.govnih.gov The position of these substituents (ortho, meta, or para relative to the ether linkage) is often crucial.

In the context of antifungal N-(3-((pyrimidin-4-yl)oxy)phenyl)benzamide analogues, the substitution pattern on the terminal phenyl ring (linked via an amide to the core phenoxy group) provides valuable SAR insights that can be extrapolated to the phenol ring of the parent scaffold. The electronic nature and position of substituents like halogens and trifluoromethyl groups have a pronounced effect on antifungal potency.

A study evaluating these compounds against Phomopsis sp. and Botryosphaeria dothidea demonstrated that specific halogen substitutions enhance activity. For example, compound 5o , which features a 5-bromo and 2-fluoro substitution pattern on the terminal benzamide (B126) ring, exhibited 100% inhibition of Phomopsis sp. at the tested concentration. researchgate.netnih.gov This highlights the positive contribution of electron-withdrawing groups at these positions.

The table below presents data for compounds with identical pyrimidine cores but varying substitutions on the terminal phenyl ring, showcasing the impact of these modifications on antifungal activity.

Table 2: Influence of Phenol/Benzamide Ring Substitution on Antifungal Activity Data sourced from studies on N-(3-((pyrimidin-4-yl)oxy)phenyl)benzamide analogues. researchgate.netnih.gov

| Compound ID | Pyrimidine Core | R (Benzamide Ring Substitution) | Inhibition Rate (%) vs B. dothidea | Inhibition Rate (%) vs Phomopsis sp. |

|---|---|---|---|---|

| 5i | 2-Me, 6-CF₃ | 2-F, 5-CF₃ | 82.1 | 75.4 |

| 5l | 2-Me, 6-CF₃ | 2,5-di-F | 81.1 | 77.0 |

| 5n | 2-Me, 6-CF₃ | 5-Br, 2-F | 84.1 | 91.8 |

| 5o | 2-Me, 6-CF₃ | 5-Br, 2-F (meta-phenoxy) | 88.5 | 100.0 |

The superior activity of compound 5o underscores the importance of the substitution pattern on the phenyl ring in conjunction with the optimal placement of the pyrimidine ether linkage on the central phenol ring. nih.gov The presence of multiple electron-withdrawing groups, such as a combination of fluorine, bromine, and trifluoromethyl, is a common strategy to enhance the biological activity of diaryl ether compounds. nih.govijaresm.com

Role of the Ether Linkage in Modulating Biological Response and Conformational Flexibility of this compound Analogues

Crystallographic studies of the related isomer, 2-(pyrimidin-2-yloxy)phenol, show that the molecule is bent, with a significant dihedral angle of 71.03 (7)° between the planes of the pyrimidine and benzene (B151609) rings. This non-planar conformation is a key structural characteristic. The flexibility around the ether bond allows the molecule to adopt various conformations, which can be crucial for fitting into a specific protein binding pocket.

The modulation of this flexibility can impact potency. For instance, in other diaryl ether inhibitors, introducing ortho substituents on one of the rings can restrict the freedom of rotation around the ether bond. This pre-organization into a more rigid, bioactive conformation can lead to an improvement in binding affinity by reducing the entropic penalty upon binding to a target. nih.gov The ether oxygen can also act as a hydrogen bond acceptor, further anchoring the ligand within a binding site.

The inherent flexibility also means that analogues of this compound can adapt to the specific topology of different biological targets, which may partly explain the broad range of activities reported for this class of compounds, from kinase inhibitors to antifungal agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For this compound derivatives, QSAR models can be developed to predict the potency of new analogues and to provide insights into the key physicochemical properties driving activity.

A typical 3D-QSAR study involves aligning a series of active analogues and generating molecular fields (e.g., steric, electrostatic) around them. These fields are then correlated with the biological activity data (e.g., IC₅₀ or EC₅₀ values) using statistical methods like Partial Least Squares (PLS). The resulting model can be visualized as contour maps, indicating regions where certain properties are favorable or unfavorable for activity.

For a series of this compound derivatives, a hypothetical QSAR model based on the antifungal data presented in Tables 1 and 2 would likely highlight the following:

Steric and Electrostatic Fields around the Pyrimidine Ring: Contour maps would likely show that bulky, electron-withdrawing groups (like CF₃) at the C6-position are favorable for activity. A region favoring smaller, moderately lipophilic groups might be identified at the C2-position.

Electrostatic Fields around the Phenol Ring: The model would probably indicate that regions favoring electronegative potential (from substituents like fluorine and bromine) at specific positions on the phenol ring (or an attached phenyl ring) are critical for high potency.

Such QSAR models provide a rational basis for designing new derivatives with potentially improved activity by guiding the selection of substituents with the desired electronic, steric, and hydrophobic properties.

Development of Pharmacophores Based on the this compound Scaffold

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the this compound scaffold, a pharmacophore model can be developed based on a set of active analogues to guide virtual screening and de novo design efforts.

Based on the structure of active compounds like the antifungal analogue 5o , a ligand-based pharmacophore model could be constructed. The key features of such a model would likely include:

Two Aromatic Rings (AR): One corresponding to the pyrimidine ring and the other to the substituted phenol/phenyl ring. These features define the basic diaryl ether skeleton.

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the pyrimidine ring and the ether oxygen are potential hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The hydroxyl group on the phenol ring (in the parent scaffold) would be a key hydrogen bond donor feature.

Hydrophobic/Aromatic Center (HY/AR): The core aromatic rings themselves would serve as hydrophobic features.

Halogen/Negative Ionizable Feature: The positions of halogen atoms (e.g., F, Br) on the phenyl ring that are shown to be crucial for activity would be defined as specific features, likely as hydrogen bond acceptors or negative ionizable centers.

The spatial relationship between these features—the distances and angles—is critical. For example, the distance between the pyrimidine ring centroid and the halogen feature on the distal phenyl ring would be a key parameter. This 3D pharmacophore query can then be used to search large chemical databases to identify novel, structurally diverse compounds that match the model and are therefore likely to possess the desired biological activity.

Challenges, Future Perspectives, and Emerging Research Avenues

Overcoming Synthetic Hurdles for Complex 3-(Pyrimidin-2-yloxy)phenol Analogues

While the fundamental synthesis of the this compound core is achievable, the creation of more complex, highly substituted, and sterically hindered analogues presents significant synthetic challenges. The classical Williamson ether synthesis, a common method for forming the key ether linkage, can be inefficient when dealing with deactivated aryl halides or sterically demanding substrates. Furthermore, achieving regioselectivity on both the pyrimidine (B1678525) and phenol (B47542) rings during substitution reactions requires sophisticated strategies involving protecting groups and precisely controlled reaction conditions.

Future synthetic efforts will likely focus on the development of more robust and versatile cross-coupling methodologies. Palladium- or copper-catalyzed C-O coupling reactions, for instance, could offer milder conditions and broader substrate scope for forging the ether bond. mdpi.com Additionally, late-stage functionalization techniques, such as C-H activation, are emerging as powerful tools to introduce chemical diversity into the scaffold at advanced stages of a synthetic sequence, bypassing the need for lengthy de novo syntheses for each new analogue. nih.gov Overcoming these hurdles is critical for building extensive libraries of analogues needed for comprehensive structure-activity relationship (SAR) studies.

Addressing Selectivity and Off-Target Effects in Biological Systems

A primary challenge in the development of therapeutic agents based on the this compound scaffold is achieving high selectivity for the desired biological target while minimizing off-target effects. researchgate.net The pyrimidine motif is a well-known "kinase hinge-binder," capable of interacting with the ATP-binding site of numerous kinases. mdpi.com This promiscuity can lead to unintended biological consequences. Similarly, the phenol group can participate in various hydrogen bonding interactions, contributing to non-specific binding.

Addressing this challenge requires a multi-pronged approach combining rational drug design, comprehensive biological screening, and computational modeling. By systematically modifying the substitution patterns on both aromatic rings, researchers can fine-tune the electronic and steric properties of the molecule to favor interaction with the unique topology of the target's binding site over those of other proteins. For example, in the context of kinase inhibitors, achieving selectivity often involves exploiting subtle differences in the amino acid residues of the ATP-binding pocket across different kinases. acs.org Extensive screening against panels of related and unrelated targets is crucial to identify and mitigate potential off-target activities early in the discovery process. researchgate.net

Table 1: Representative Pyrimidine-Based Kinase Inhibitors and Selectivity Profiles

| Compound | Primary Target(s) | IC₅₀ (nM) | Selectivity Notes |

| PP1 | Src family kinases, Abl | Varies | Highly selective against serine-threonine kinases. researchgate.net |

| PP121 | PI3-K, Src, Abl, VEGFR | Nanomolar range | Dual inhibitor of both phosphoinositide and tyrosine kinases. researchgate.net |

| PP242 | mTOR | 8 | Shows remarkable selectivity against a panel of 219 protein kinases. researchgate.net |

| Compound 72 | FAK | 27.4 | Displayed a 19-fold lesser effect on non-cancer cells, indicating a window for cell differentiation. nih.gov |

This table is interactive and can be sorted by column.

Development of Advanced Research Methodologies for this compound Analysis

The comprehensive characterization of novel this compound analogues and the study of their interactions within complex biological systems necessitate the development and application of advanced analytical and computational methodologies. Standard spectroscopic techniques such as NMR and mass spectrometry are fundamental for structural elucidation. nih.govmdpi.com However, understanding the three-dimensional conformation and dynamic behavior of these molecules requires more sophisticated approaches.

Emerging techniques like X-ray crystallography of ligand-protein complexes can provide atomic-level insights into binding modes, guiding further structural optimization. Computationally, the use of Density Functional Theory (DFT) can help determine properties like Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP), which are crucial for understanding reactivity and intermolecular interactions. nih.gov Furthermore, advanced molecular dynamics (MD) simulations can predict the stability of ligand-protein complexes and elucidate the energetic contributions of specific interactions, offering a dynamic view that complements static structural data. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the research and development pipeline for compounds based on the this compound scaffold. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions far more efficiently than traditional methods. nih.gov

Table 2: Applications of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact |

| QSAR Modeling | Develops predictive models linking chemical structure to biological activity. mdpi.com | Prioritizes synthesis of high-potency analogues and reduces unnecessary experiments. |

| Virtual Screening | Rapidly screens large virtual libraries to identify potential hits. nih.gov | Accelerates the identification of novel lead compounds. |

| De Novo Design | Generates novel molecular structures with optimized properties. deeplearning.ai | Explores new chemical space and creates innovative drug candidates. |

| ADME/Tox Prediction | Predicts pharmacokinetic and toxicity profiles from molecular structure. nih.gov | Enables early-stage deselection of compounds likely to fail in development. |

| Bioactivity Prediction | Predicts interactions with biological targets. mdpi.com | Helps in identifying new therapeutic applications and potential off-targets. |

This table is interactive and can be sorted by column.

Untapped Therapeutic and Industrial Applications of the this compound Scaffold

The structural motifs within this compound—namely pyrimidine and phenol—are present in a wide array of biologically and industrially significant molecules. nih.govresearchgate.netnsf.gov This suggests that the scaffold may have a broad range of untapped applications beyond its currently explored uses.

In the therapeutic realm, pyrimidine derivatives have demonstrated a vast spectrum of activities, including antimicrobial, antiviral, anti-inflammatory, antidiabetic, and CNS-active properties. nih.govmdpi.comgsconlinepress.com By leveraging the this compound core, it may be possible to develop novel agents in these and other disease areas. For example, specific substitution patterns could yield potent inhibitors of metabolic enzymes or modulators of central nervous system receptors. nih.gov

Industrially, phenol derivatives are used as antioxidants, preservatives, and building blocks for polymers and agrochemicals. researchgate.netresearchgate.net The unique electronic properties and potential for functionalization of the this compound scaffold could make it a valuable component in the design of new materials, such as functional polymers, or as a core structure for novel herbicides or fungicides, an application area where related aryloxy phenol compounds have shown promise. mdpi.comnsf.gov

Table 3: Potential Untapped Applications for the this compound Scaffold

| Domain | Potential Application | Rationale based on Constituent Moieties |

| Therapeutic | Anti-inflammatory Agents | Pyrimidine derivatives have shown anti-inflammatory activity. researchgate.net |

| Therapeutic | Antiviral Agents | Pyrimidine is a core component of nucleobases and a key scaffold in antiviral drugs. nih.gov |

| Therapeutic | CNS Disorders | Certain pyrimidines are reported to be active on central nervous system targets. nih.gov |

| Industrial | Agrochemicals | Aryloxy phenol structures are used in herbicides. mdpi.com Phenol derivatives are used as pesticides. researchgate.net |

| Industrial | Polymer Science | Phenols are common precursors in polymer synthesis. researchgate.net |

| Industrial | Antioxidants | Phenolic compounds are well-known for their antioxidant properties. researchgate.net |

This table is interactive and can be sorted by column.

Collaborative Research Opportunities and Interdisciplinary Approaches to this compound Studies

Maximizing the potential of the this compound scaffold requires a departure from siloed research efforts toward more integrated, interdisciplinary collaborations. The complexity of modern molecular science demands a confluence of expertise from various fields.

Future progress will be driven by teams that bring together synthetic organic chemists to create novel analogues, computational chemists and data scientists to model molecular behavior and apply AI algorithms nih.gov, and pharmacologists and cell biologists to perform in-depth biological evaluations. mdpi.com Establishing such collaborative networks can foster innovation by allowing for a rapid feedback loop where computational predictions guide synthetic efforts, and experimental results refine computational models. Furthermore, partnerships between academic research institutions and industrial pharmaceutical or materials science companies can bridge the gap between fundamental discovery and real-world application, accelerating the translation of promising findings into tangible products. deeplearning.ai

Q & A

Q. What are the established synthetic routes for 3-(Pyrimidin-2-yloxy)phenol, and how can reaction parameters be optimized for higher yields?

A common method involves nucleophilic aromatic substitution, where a phenol derivative reacts with a halogenated pyrimidine under basic conditions. For example, 2-chloropyrimidine can react with 3-hydroxybenzene derivatives in the presence of NaOH at elevated temperatures (423–433 K) to form the target compound . Yield optimization may involve adjusting reaction time, solvent choice (e.g., aqueous vs. anhydrous systems), and stoichiometric ratios. Post-synthesis purification typically employs solvent extraction (e.g., chloroform) and recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

- NMR Spectroscopy : The NMR spectrum should reveal distinct aromatic proton signals split by coupling with the pyrimidine ring. The hydroxyl proton may appear as a broad singlet (~5–6 ppm).

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 188.18 (for the parent ion, CHNO) confirm molecular weight .

- IR Spectroscopy : Stretching vibrations for O–H (~3200 cm), C–O–C (~1250 cm), and pyrimidine ring vibrations (~1600 cm) are key .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

Liquid-liquid extraction (e.g., chloroform/water) removes unreacted starting materials. Column chromatography with silica gel and a polar eluent (e.g., ethyl acetate/hexane) resolves positional isomers. Final recrystallization from ethanol or acetone yields high-purity crystals suitable for crystallography .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation and intermolecular interactions of this compound?

Single-crystal X-ray diffraction using a Bruker SMART APEX CCD diffractometer (MoKα radiation, λ = 0.71073 Å) provides unit cell parameters (e.g., monoclinic system with space group C2/c) and hydrogen-bonding networks. Refinement via SHELXL-97 and visualization with ORTEP-3 reveal:

- Dihedral Angles : The angle between pyrimidine and benzene rings (~71° in the 2-isomer, inferred for the 3-isomer) dictates molecular planarity .

- Hydrogen Bonding : O–H···N interactions (2.7–2.9 Å) form dimeric aggregates, while C–H···π interactions (3.5–3.6 Å) stabilize supramolecular chains .

Q. What strategies mitigate data discrepancies during crystallographic refinement of this compound?

- Restraints : Apply distance restraints for O–H bonds (0.84 ± 0.01 Å) during refinement to address positional uncertainties .

- R Factors : Maintain < 0.04 and < 0.12 by iteratively adjusting thermal parameters and validating against difference maps .

- Twinned Data : Use SHELXTL to handle twinning or pseudosymmetry, common in ortho/para isomers .

Q. How do π-π stacking interactions influence the solid-state properties of this compound?

Pyrimidine rings stack with centroid-centroid distances of ~3.5–3.6 Å, forming extended networks. These interactions enhance thermal stability and may affect solubility and mechanical properties in crystalline materials .

Q. What computational methods predict the biological activity of this compound derivatives?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies against target proteins (e.g., kinases) assess binding affinities, leveraging structural analogs like anticancer pyrimidine derivatives .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.